1-Phenylpentane-1-sulfonamide

Description

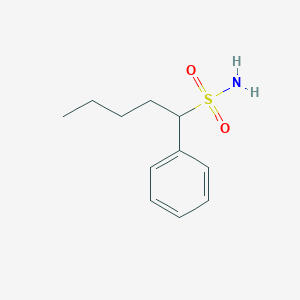

1-Phenylpentane-1-sulfonamide is a sulfonamide derivative characterized by a pentane backbone with a phenyl group and a sulfonamide (-SO₂NH₂) moiety attached to the first carbon. The structural simplicity of this compound—lacking complex substituents—may render it a foundational scaffold for derivatization or mechanistic studies.

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

1-phenylpentane-1-sulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H2,12,13,14) |

InChI Key |

VUMLNGRYFJXOMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

1-Phenylpentane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I). This method is efficient and environmentally friendly, providing a wide range of sulfonamide products . Another method involves the oxidative coupling of thiols and amines, which is a single-step process that yields sulfonamides . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Phenylpentane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonamide into sulfonic acids or other derivatives.

Reduction: Reduction reactions can convert the sulfonamide group into amines or other reduced forms.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or organometallic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like iodine (I2). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenylpentane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic compounds.

Biochemistry: The compound is studied for its interactions with various biological molecules and its potential as a biochemical reagent.

Medicine: Research explores its potential therapeutic applications, including its use as an antibacterial or antiviral agent.

Industry: It is used in catalysis and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylpentane-1-sulfonamide involves its interaction with specific molecular targetsThis enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for DNA production in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby exerting their antibacterial effects.

Comparison with Similar Compounds

Table 1: Key Differences Between this compound and Analogous Compounds

Substituent Effects on Properties

- The chlorine atom in 4-(5-chloropentanamido)benzene-1-sulfonyl chloride introduces electron-withdrawing effects, increasing sulfonyl chloride reactivity for nucleophilic substitutions .

- Stability and Reactivity :

- F1’s phthalimide moiety may confer stability under acidic conditions, whereas this compound’s simpler structure could be more prone to metabolic degradation.

- The sulfonyl chloride group in the third compound offers versatility for further derivatization, unlike pre-formed sulfonamides like this compound.

Biological Activity

1-Phenylpentane-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure features a phenyl group attached to a pentane chain, which is further linked to a sulfonamide group. This unique combination imparts specific chemical properties that are significant for various biological applications.

The molecular formula of this compound is . The sulfonamide group is particularly noteworthy as it is known for its antibacterial properties and potential interactions with various biological targets. The compound's stability and reactivity in different environments make it a subject of interest in both academic and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.31 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial survival. Preliminary studies have shown that this compound can effectively inhibit various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Tyrosinase Inhibition

In addition to its antimicrobial properties, this compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial in cosmetic applications to reduce hyperpigmentation. Initial findings suggest that the compound may compete with substrates in the active site of tyrosinase, thereby reducing melanin production .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors within biological systems. These interactions may lead to modulation of biochemical pathways relevant to its observed antimicrobial and tyrosinase inhibitory activities .

Case Studies

Several studies have explored the biological activity of related sulfonamides, providing insights into the potential effects of this compound:

- A study on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial activity.

- Another research focused on the inhibitory effects of compounds on mushroom tyrosinase, revealing that structural features significantly influence binding affinity and inhibitory potency .

Comparative Analysis

To better understand the unique properties of this compound, it's useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pentylbenzene | Lacks the sulfonamide group | Less reactive due to absence of functional groups |

| Sulfonimidates | Contains a sulfonamide group | Varies structurally; different reactivity profiles |

| 4-Methyl-1-phenylpentane-1,3-dione | Contains additional carbonyl groups | Different reactivity due to presence of carbonyl functionality |

| 1-Hydroxy-1-phenylpentane-1-sulfonamide | Contains an additional hydroxyl group | Alters solubility and potential biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.